Nebivolol hydrochloride

概述

描述

Nebivolol hydrochloride is a beta-blocker used primarily for the treatment of hypertension and heart failure. It is known for its high selectivity towards beta-1 adrenergic receptors and its ability to induce vasodilation through nitric oxide release . This compound is marketed under various brand names, including Bystolic and Nebilet .

准备方法

Synthetic Routes and Reaction Conditions: Nebivolol hydrochloride can be synthesized through a multi-step process. One of the methods involves the reaction of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde with an appropriate amine to form an intermediate, which is then subjected to further reactions to yield nebivolol . The process typically involves the use of solvents like dimethylformamide and reagents such as iodine in dichloromethane .

Industrial Production Methods: An improved industrial method for the synthesis of this compound involves a one-pot synthesis from an epoxy monomer. This method is stereospecific and yields high purity without the need for intermediate purification . This process is advantageous for large-scale production due to its efficiency and cost-effectiveness.

化学反应分析

Types of Reactions: Nebivolol hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different metabolites.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions include various metabolites and derivatives of nebivolol, which can have different pharmacological properties .

科学研究应用

Medical Uses

Hypertension Management

Nebivolol is primarily indicated for the treatment of hypertension. It functions by blocking beta-1 adrenergic receptors in the heart, leading to a decrease in heart rate and contractility. Additionally, it promotes vasodilation through the release of nitric oxide (NO), which contributes to lowering blood pressure effectively .

Heart Failure Treatment

In patients with heart failure, nebivolol can improve cardiac function and reduce symptoms. Its ability to enhance NO production aids in vascular relaxation, which is crucial for patients experiencing heart failure-related complications .

Angina Pectoris

Nebivolol is also utilized in managing angina by reducing the heart's oxygen demand through its effects on heart rate and contractility. This is particularly beneficial for patients with coronary artery disease .

Other Indications

- Microvascular Angina : Nebivolol has shown promise in treating microvascular angina due to its vasodilatory effects.

- Cancer Therapy-Related Cardiac Dysfunction (CTRCD) : Emerging studies suggest nebivolol may help manage cardiac dysfunction resulting from cancer treatments, although further research is needed .

- Combination Therapy : It is often used in combination with other antihypertensive agents, such as valsartan, to enhance therapeutic outcomes .

Clinical Efficacy

Numerous studies have demonstrated the efficacy of nebivolol in various populations:

- Hypertensive Patients : Clinical trials indicate significant reductions in systolic and diastolic blood pressure compared to placebo groups. The vasodilatory effect contributes to improved arterial compliance and reduced peripheral resistance .

- Heart Failure Patients : Research shows that nebivolol can enhance exercise tolerance and quality of life in patients with stable heart failure .

Side Effects and Considerations

While nebivolol is generally well-tolerated, common side effects include dizziness, fatigue, nausea, and headaches. Serious adverse effects can include bronchospasm and exacerbation of heart failure .

Patients with diabetes should be monitored closely since beta-blockers can mask hypoglycemic symptoms. Abrupt discontinuation of nebivolol may lead to rebound hypertension or exacerbation of coronary artery disease; therefore, gradual tapering is recommended .

作用机制

Nebivolol hydrochloride exerts its effects primarily by blocking beta-1 adrenergic receptors in the heart. This action reduces heart rate and myocardial contractility, leading to a decrease in blood pressure . Additionally, it induces vasodilation by stimulating the release of nitric oxide from endothelial cells, which further helps in lowering blood pressure . The compound’s unique ability to activate beta-3 adrenergic receptors also contributes to its vasodilatory effects .

相似化合物的比较

Atenolol: Another beta-1 selective blocker but lacks the nitric oxide-mediated vasodilation.

Metoprolol: Similar to atenolol, it is a beta-1 selective blocker without vasodilatory properties.

Carvedilol: A non-selective beta-blocker with alpha-1 blocking activity, leading to vasodilation through a different mechanism.

Uniqueness of Nebivolol Hydrochloride: this compound stands out due to its dual mechanism of action—beta-1 adrenergic receptor blockade and nitric oxide-mediated vasodilation. This combination provides a more comprehensive approach to managing hypertension and heart failure compared to other beta-blockers .

生物活性

Nebivolol hydrochloride is a third-generation selective beta-1 adrenergic receptor antagonist that exhibits unique pharmacological properties, distinguishing it from other beta-blockers. Its biological activity encompasses a range of cardiovascular effects, vasodilatory actions, and potential metabolic benefits. This article delves into the mechanisms, pharmacokinetics, and clinical findings related to nebivolol, supported by data tables and case studies.

Nebivolol primarily acts as a highly selective beta-1 adrenergic receptor antagonist. At doses up to 10 mg, it demonstrates approximately 320-fold greater affinity for beta-1 receptors compared to beta-2 receptors in human myocardium . The compound also exhibits weak beta-2 antagonistic activity and acts as a beta-3 agonist, stimulating endothelial nitric oxide synthase (eNOS) and enhancing nitric oxide (NO) production. This NO-mediated vasodilation leads to decreased peripheral vascular resistance and improved cardiac output .

Key Mechanisms:

- Beta-1 Receptor Blockade : Reduces heart rate and myocardial contractility.

- Beta-3 Agonism : Increases NO production, resulting in vasodilation.

- Inhibition of Aldosterone : Lowers blood volume and reduces vasoconstriction.

Pharmacokinetics

Nebivolol is characterized by its extensive protein binding (approximately 98% ), primarily to serum albumin, and its metabolism involves both glucuronidation and cytochrome P450 2D6 pathways . The drug's bioavailability varies significantly among individuals due to genetic polymorphisms affecting CYP2D6 metabolism.

| Parameter | Value |

|---|---|

| Bioavailability | 12% - 96% (extensive vs. poor metabolizers) |

| Peak Concentration (Cmax) | 2.75 ± 1.55 ng/mL (d-nebivolol) |

| Volume of Distribution | 10,423.42 ± 6796.50 L |

| Half-life (t1/2) | Varies; generally prolonged after discontinuation |

Clinical Efficacy

Clinical studies have demonstrated nebivolol's efficacy in lowering blood pressure and improving heart function in patients with hypertension and heart failure. For instance, in a randomized controlled trial comparing nebivolol with placebo:

- Systolic Blood Pressure Reduction : Nebivolol showed significant reductions in systolic blood pressure (SBP) compared to placebo (−12.1 mmHg vs. −7.9 mmHg) .

- Diastolic Blood Pressure Reduction : Similar trends were observed for diastolic blood pressure (DBP) reductions .

Case Study 1: Heart Failure Management

A study involving patients with chronic heart failure indicated that nebivolol significantly improved exercise capacity and quality of life compared to standard treatment options. Patients receiving nebivolol reported enhanced functional capacity measured by the six-minute walk test.

Case Study 2: Metabolic Effects

Another investigation highlighted nebivolol's role in reducing oxidative stress markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting potential anti-inflammatory effects that could benefit diabetic patients .

属性

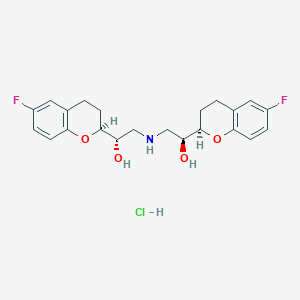

IUPAC Name |

(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/t17-,18-,21-,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEXHQAEWHKGCW-BIISKSHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClF2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049065 | |

| Record name | rac Nebivolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152520-56-4, 169293-50-9 | |

| Record name | 2H-1-Benzopyran-2-methanol, α,α′-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, hydrochloride (1:1), (αR,α′R,2R,2′S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152520-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rac Nebivolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1RS, 1â??RS)-1, 1â??-[(2RS, 2â??SR)-bis(6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-yl)]-2, 2â??-iminodiethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1RS,1'RS)-1,1'-[(2RS,2'SR)-bis(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)]- 2,2'-iminodiethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Nebivolol Hydrochloride is a third-generation beta-blocker with a unique pharmacological profile. It exhibits highly selective β1-receptor antagonist activity, effectively reducing blood pressure and heart rate [, , ]. This selectivity for β1-receptors over β2-receptors contributes to its favorable side effect profile compared to non-selective beta-blockers [].

ANone: Unlike many other beta-blockers, this compound also promotes nitric oxide release, leading to vasodilation []. This vasodilatory action contributes to its antihypertensive effects by reducing peripheral vascular resistance and improving arterial compliance [].

ANone: While the provided excerpts do not explicitly state the molecular formula and weight of this compound, they do highlight that it is the hydrochloride salt of the parent compound, Nebivolol. This information can be found in scientific databases or the literature.

ANone: Researchers utilize various spectroscopic techniques to analyze this compound. These include UV spectrophotometry, which is widely used due to the compound's strong absorbance in the UV region [, , , , , , , ]. Infrared spectroscopy (FTIR) is another valuable tool employed to identify functional groups and assess drug-excipient compatibility in formulations [, , , ].

ANone: Studies investigating the stability of this compound have revealed its susceptibility to degradation under certain stress conditions. Notably, it exhibits degradation in oxidative environments [, , ]. Researchers have also observed degradation in photolytic conditions [, , ]. These findings underscore the importance of developing appropriate formulations and storage conditions to ensure drug stability.

ANone: Researchers have developed and validated several analytical methods for the accurate and precise quantification of this compound. High-performance liquid chromatography (HPLC) stands out as a widely adopted technique [, , , , , , , , ]. High-performance thin-layer chromatography (HPTLC) is another preferred method, particularly for its speed and sensitivity [, , , , , , , ]. UV spectrophotometry is also employed, often in combination with other methods like simultaneous equations or Q-analysis for analyzing multi-component formulations [, , , , , ].

ANone: Method validation is crucial to ensure the reliability of analytical data. In the case of this compound, researchers prioritize parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) during method validation [, , , , , , , , , , , , , , , , , , , ]. Compliance with International Conference on Harmonization (ICH) guidelines is paramount during this process [, , , , , , , ].

ANone: As a poorly water-soluble drug, this compound presents challenges in achieving desirable dissolution rates and bioavailability []. To overcome these limitations, researchers have explored various formulation strategies. These include liquisolid compacts, which utilize non-volatile solvents and carriers to improve drug wettability and dissolution [, ]. The development of self-micro-emulsifying drug delivery systems (SMEDDS) is another promising approach to enhance solubility and dissolution, ultimately improving oral bioavailability [].

ANone: The choice of excipients plays a critical role in determining the dissolution characteristics of this compound tablets. Superdisintegrants like sodium starch glycolate and crosscarmellose sodium are often incorporated to facilitate rapid disintegration and enhance drug release [, , , ]. Polymers like hydroxypropyl methylcellulose (HPMC) and microcrystalline cellulose (MCC) are commonly employed in matrix systems to control drug release [, ]. Optimization of formulation variables, including the concentration of these excipients and the manufacturing process, is crucial for achieving desired dissolution profiles [, , ].

ANone: Recognizing the limitations of conventional oral delivery, researchers have explored alternative administration routes for this compound to potentially enhance its therapeutic efficacy. Transdermal delivery systems, such as patches, offer the advantage of bypassing first-pass metabolism and providing sustained drug release [, , ]. Nanostructured lipid carriers (NLCs) incorporated into hydrogels have shown promise as a transdermal delivery system for sustained release and improved bioavailability [].

ANone: While not directly addressed in the provided research, targeted drug delivery approaches could potentially enhance the therapeutic index of this compound. By directing the drug specifically to cardiovascular tissues, it may be possible to achieve greater efficacy at lower doses, potentially minimizing off-target effects.

ANone: Ongoing research on this compound focuses on refining its delivery and expanding its therapeutic potential. Investigating novel drug delivery systems, including nanoparticles and targeted delivery approaches, could further enhance its bioavailability and efficacy [, ]. Exploring its potential in other cardiovascular conditions beyond hypertension is another promising area of research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。